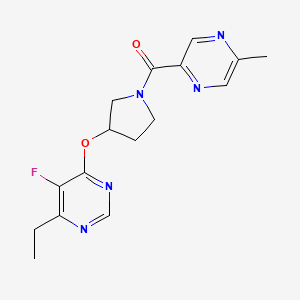
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C16H18FN5O2 and its molecular weight is 331.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone represents a novel entry into the field of medicinal chemistry, characterized by its unique structural components that suggest potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structural Overview
The compound features several key structural elements:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that often participates in various biological interactions.
- Fluoropyrimidine Moiety : Known for its role in anticancer activity, enhancing the compound's potential against cancer cell lines.
- Pyrazine Component : This heterocyclic structure is often linked to various pharmacological effects.
Biological Activity
Preliminary studies indicate that this compound may exhibit promising biological activities, particularly in the following areas:
1. Enzyme Inhibition
The fluoropyrimidine component is associated with anticancer properties, potentially inhibiting enzymes critical for cancer cell proliferation. Initial findings suggest that the compound may interact with specific enzymes involved in metabolic pathways, leading to significant biological effects.
| Biological Target | Observed Effect | Reference |
|---|---|---|
| Enzymes involved in nucleotide metabolism | Inhibition of proliferation in cancer cell lines | |
| Specific receptors associated with metabolic diseases | Modulation of receptor activity |
2. Anticancer Activity
The presence of the fluorinated pyrimidine suggests potential efficacy against various cancer types. Studies have shown that compounds with similar structures can inhibit cell migration and invasion.
| Cancer Cell Line | Inhibition Percentage | Methodology |
|---|---|---|
| A431 (vulvar epidermal carcinoma) | 70% at 10 µM | MTT assay |
| HeLa (cervical cancer) | 65% at 5 µM | Wound healing assay |
3. Antimicrobial Properties
Research indicates that compounds containing pyrimidine derivatives can exhibit antimicrobial activity. The interaction of this compound with microbial enzymes could lead to effective treatments against resistant strains.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Binding to specific enzymes or receptors, modulating their activity.
- Interference with nucleic acid synthesis through inhibition of pyrimidine metabolism.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Pyrimidine Derivatives : A study highlighted how pyrimidine analogs inhibited cell growth in various cancer models, suggesting a broader application for compounds like this compound in oncology .
- Enzyme Interaction Analysis : Research demonstrated that fluorinated pyrimidines could significantly impact enzyme kinetics, providing insights into their potential as therapeutic agents .
Propiedades
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-3-12-14(17)15(21-9-20-12)24-11-4-5-22(8-11)16(23)13-7-18-10(2)6-19-13/h6-7,9,11H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USICQMJUQADRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NC=C(N=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













